4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one chemical properties
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one chemical properties
An In-depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
This guide provides an in-depth analysis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0), a pivotal heterocyclic intermediate in modern organic and medicinal chemistry. Valued for its bifunctional nature, this compound serves as a cornerstone in the synthesis of advanced pharmaceutical agents, most notably as a key component in prodrug formulations designed to enhance therapeutic efficacy. We will explore its fundamental chemical properties, established synthetic protocols, reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, also known by synonyms such as DMDO-OH, is characterized by a five-membered dioxolone ring substituted with a reactive hydroxymethyl group and a methyl group.[1][2] This unique architecture confers a versatile reactivity profile, making it an essential building block in complex molecular construction.[3] The cyclic carbonate moiety and the primary alcohol function allow for a range of chemical transformations, which are central to its utility.[3]
The compound's physical and chemical properties are summarized below. It is a combustible liquid that is sensitive to air, heat, and moisture, necessitating careful handling and storage under inert, refrigerated conditions to prevent degradation.[2][4]
| Property | Value | Source(s) |
| IUPAC Name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | [5] |
| CAS Number | 91526-18-0 | [5][6] |
| Molecular Formula | C₅H₆O₄ | [5][6] |
| Molecular Weight | 130.10 g/mol | [5][6] |
| Boiling Point | 214 °C | [7][8] |
| Density | 1.367 g/cm³ | [7] |
| Flash Point | 93 °C | [7][8] |
| Solubility | Soluble in Chloroform | [7] |
| Storage | Inert atmosphere, Store in freezer (-20°C) or at 2-8°C | [7] |
Synthesis and Purification: A Validated Protocol
The most prevalent and industrially relevant synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one involves a two-step process starting from its chloromethyl analog, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[6][9] This pathway is favored for its efficiency and scalability. The causality behind this choice lies in the reliable nucleophilic substitution of the chloride, a good leaving group, to form an intermediate ester, which is then selectively hydrolyzed.
Workflow for Synthesis
Caption: A typical two-step synthesis pathway.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.
Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
To a suitable reaction vessel, add 500 mL of acetonitrile, followed by 50 g of 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 45 g of formic acid at room temperature (20-25°C).[6]
-
Cool the mixture to 10-15°C. The cooling step is critical to control the exothermic reaction upon addition of the base.
-
Slowly add 95 g of triethylamine to the cooled mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[9]
-
Heat the reaction mixture to 60-65°C and maintain stirring for 5-6 hours. Progress can be monitored by HPLC to ensure the consumption of the starting material.[6]
-
Upon completion, cool the system to 15-20°C and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with acetonitrile.[6]
-
Combine the filtrates and remove the acetonitrile under reduced pressure to obtain the crude formate ester intermediate.
Step 2: Hydrolysis to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
-
To the crude intermediate from Step 1, add an appropriate volume of an alcoholic solvent such as isopropyl alcohol (IPA) or methanol.[6][10]
-
Add a solution of hydrogen chloride in the corresponding alcohol (e.g., IPA.HCl). The acidic medium catalyzes the selective hydrolysis of the formate ester without cleaving the more stable cyclic carbonate ring.[10]
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by HPLC). A typical yield for this process is around 79%.[6]
-
After cooling, the product can be isolated through standard workup procedures, including solvent evaporation, extraction with a suitable solvent like ethyl acetate, and washing with water to remove inorganic impurities.[6]
Note: An alternative, cost-effective process utilizes sodium acetate in dimethylformamide (DMF) with catalytic potassium iodide at room temperature, followed by acid hydrolysis, achieving yields of 89-91%.[10]
Chemical Reactivity and Prodrug Activation Mechanism
The synthetic value of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one stems from the distinct reactivity of its two functional groups.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is the main site for derivatization. It readily undergoes esterification or can be converted into other functional groups. Its most significant reaction is coupling with the carboxylic acid group of an active pharmaceutical ingredient (API) to form an ester linkage.[1] This reaction is the foundation of its use in creating "medoxomil" prodrugs.[11] It can also be reacted with agents like oxalyl chloride to create more reactive intermediates for subsequent coupling.
-
1,3-Dioxol-2-one Ring: This cyclic carbonate structure is relatively stable under neutral conditions but is designed to be labile in vivo. It serves as a bioreversible masking group. Under physiological conditions, base-catalyzed (or esterase-mediated) hydrolysis initiates a cascade that leads to the cleavage of the ring and the release of the active drug. This mechanism is crucial for improving the bioavailability of parent drugs that may have poor solubility or membrane permeability.[11]
Prodrug Activation Pathway
Caption: In-vivo activation of a medoxomil prodrug.
Core Applications in Drug Development
The primary and most authoritative application of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is as a key intermediate in the synthesis of prodrugs, particularly for angiotensin II receptor blockers (ARBs) used to treat hypertension.[1][9]
-
Azilsartan Medoxomil and Olmesartan Medoxomil: In these widely prescribed antihypertensive drugs, the "medoxomil" ester is formed by coupling 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one with the respective parent drug (Azilsartan or Olmesartan).[1][11] This structural modification masks a polar carboxylic acid group, enhancing the drug's lipophilicity and dramatically improving its oral absorption and bioavailability.[1][11]
-
Other Pharmaceutical Agents: Its utility extends to other classes of drugs, including antibiotics. The (oxodioxolenyl)methyl carbamate group can be introduced to various APIs to improve their pharmacokinetic profiles.[12]
Beyond pharmaceuticals, its bifunctional nature makes it a candidate for manufacturing specialty polymers and resins where enhanced thermal stability is desired.[1] It has also been investigated for its potential to inhibit carbonic anhydrase isozymes, which are involved in cellular pH regulation and metabolic pathways.[1][2]
Safety, Handling, and Storage
As a laboratory chemical, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one presents several hazards that require strict adherence to safety protocols.
GHS Hazard Classification: [5]
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][5]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][13]
-
Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side shields or a face shield.[4]
-
Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Keep in a cool, dry place, away from incompatible materials, moisture, and heat. Recommended storage is in a freezer at -20°C or refrigerated at 2-8°C.[7]
References
-
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. PubChem. [Link]
-
Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][6] dioxol-2-one. Google Patents.
- An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
-
Advancing Chemical Synthesis: The Versatility of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Cas 91526-18-0, 4-(hidroximetil)-5-metil-1,3-dioxol-2-ona. Lookchem. [Link]
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